2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a combination of heterocyclic structures, including thiazole, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be prepared via the hydrogenation of pyridine derivatives. The final step involves the coupling of these heterocycles under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiazole and pyridine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)benzene
- 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)quinoline
Uniqueness
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
IUPAC Name |
1,3-thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)12-4-1-5-20-14(12)24-8-11-3-2-6-22(7-11)15(23)13-9-25-10-21-13/h1,4-5,9-11H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDMEQFSEVACHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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